molecular formula C20H18ClNO3 B11456878 9-(4-chlorophenyl)-8-propyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(4-chlorophenyl)-8-propyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11456878
M. Wt: 355.8 g/mol
InChI Key: UWHZSVOPBWDYJO-UHFFFAOYSA-N
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Description

9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is an organic compound known for its unique chemical structure and properties. This compound is a crystalline powder in its solid state and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves several steps. One common synthetic route includes the use of intermediates such as 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has been explored for various scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: Studies have investigated its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This inhibition can lead to the disruption of cell signaling pathways, resulting in anti-proliferative effects on cancer cells .

Comparison with Similar Compounds

Similar compounds to 9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include other quinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

  • 2-(4-bromoquinolin-3-yloxy)-1-(4-chlorophenyl)ethanone
  • Lucitanib
  • Lenvatinib
  • Pelitinib

These compounds are unique in their specific interactions with molecular targets and their resulting biological activities.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-8-propyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C20H18ClNO3/c1-2-3-14-19(12-4-6-13(21)7-5-12)15-10-17-18(25-9-8-24-17)11-16(15)22-20(14)23/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,23)

InChI Key

UWHZSVOPBWDYJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC3=C(C=C2NC1=O)OCCO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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